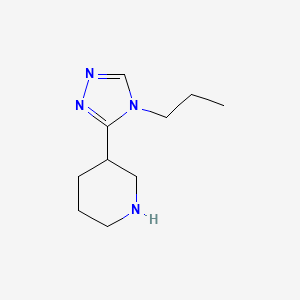
3-(4-Propyl-1,2,4-triazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Propyl-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring, known for their stability and ability to form hydrogen bonds and bipolar interactions
Vorbereitungsmethoden
The synthesis of 3-(4-Propyl-1,2,4-triazol-3-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-1,2,4-triazole with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
3-(4-Propyl-1,2,4-triazol-3-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the triazole ring .
Wissenschaftliche Forschungsanwendungen
3-(4-Propyl-1,2,4-triazol-3-yl)piperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial and antiviral agent due to the triazole ring’s ability to interact with biomolecular targets . In medicine, triazole derivatives are explored for their potential therapeutic effects, including anticancer, antifungal, and anti-inflammatory activities . In industry, this compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Propyl-1,2,4-triazol-3-yl)piperidine involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The triazole ring can form stable complexes with various biomolecules, affecting their function and activity . The specific pathways involved depend on the target molecules and the context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
3-(4-Propyl-1,2,4-triazol-3-yl)piperidine can be compared with other triazole derivatives, such as 1,2,3-triazole and 1,2,4-triazole compounds. These compounds share similar structural features but differ in their specific substituents and functional groups . The uniqueness of this compound lies in its specific propyl group and piperidine ring, which may confer distinct properties and applications compared to other triazole derivatives .
Similar Compounds
- 1,2,3-Triazole derivatives
- 1,2,4-Triazole derivatives
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 4-(4-propyl-1,2,4-triazol-3-yl)piperidine
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
3-(4-propyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C10H18N4/c1-2-6-14-8-12-13-10(14)9-4-3-5-11-7-9/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
BHNRZCHHTZPVRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=NN=C1C2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)

![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)
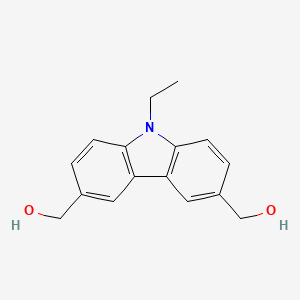
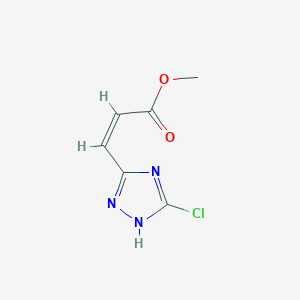
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
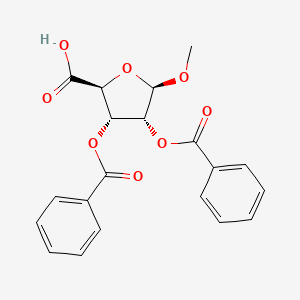
![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
![5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13909254.png)

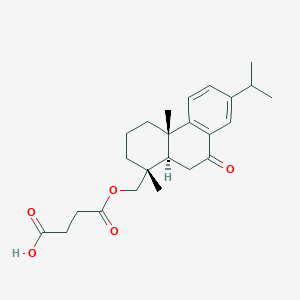
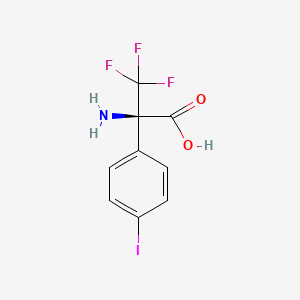
![3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)
